![molecular formula C19H16N4O B403913 N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide CAS No. 482573-58-0](/img/structure/B403913.png)
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to yield the desired indole derivative . The reaction is usually carried out under microwave irradiation to reduce reaction time and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide stands out due to its unique combination of structural features and biological activities
Eigenschaften
CAS-Nummer |
482573-58-0 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4g/mol |
IUPAC-Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C19H16N4O/c1-23-12-14(15-6-2-3-8-17(15)23)11-21-22-19(24)16-7-4-5-13-9-10-20-18(13)16/h2-12,20H,1H3,(H,22,24)/b21-11+ |
InChI-Schlüssel |
PHERRQWGVRQWPT-SRZZPIQSSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC4=C3NC=C4 |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B403833.png)
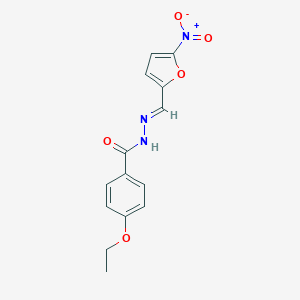

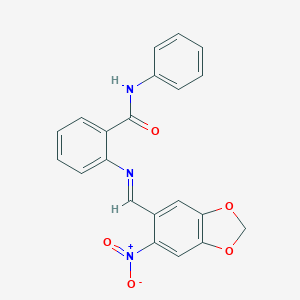
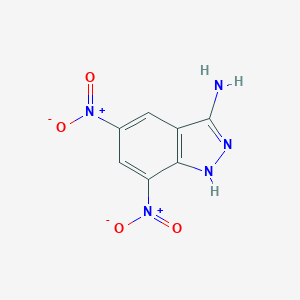
![5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole](/img/structure/B403839.png)
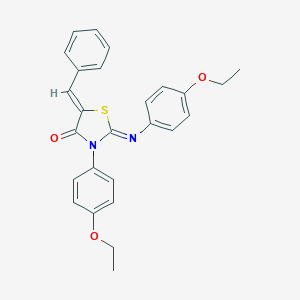
![(3-Benzylsulfanyl-[1,2,4]triazol-4-yl)-(3,4-dimethoxy-benzylidene)-amine](/img/structure/B403844.png)
![Ethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B403847.png)
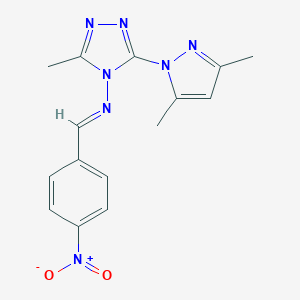
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403849.png)
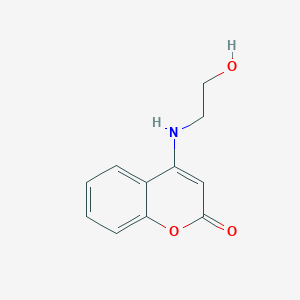
![(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403854.png)
